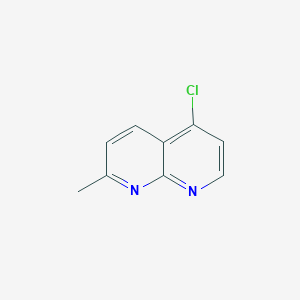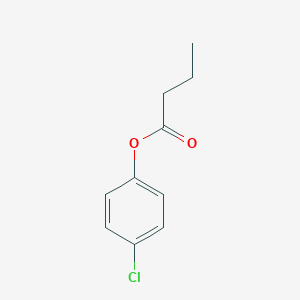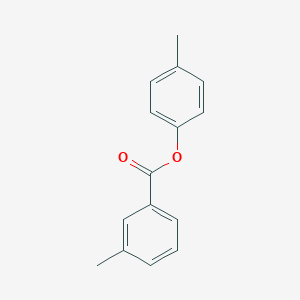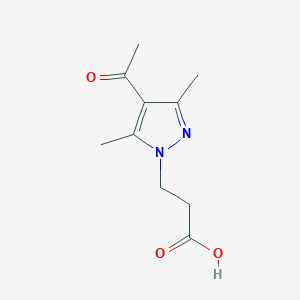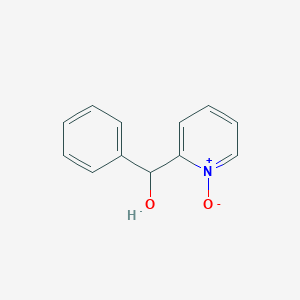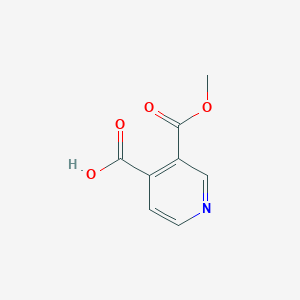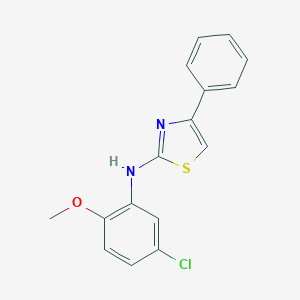
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine, also known as CMT-3, is a synthetic compound that has been widely studied for its potential applications in various scientific fields.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC). PKC is an enzyme that plays a key role in cell signaling pathways, and its dysregulation has been implicated in various diseases, including cancer and inflammation. By inhibiting PKC, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine may interfere with the growth and survival of cancer cells, as well as the inflammatory response.
生化学的および生理学的効果
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and decrease the expression of various oncogenes (genes that promote cancer). In animal models, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to reduce tumor growth and metastasis, as well as improve survival rates. In addition, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to reduce inflammation and oxidative stress in animal models of arthritis and other inflammatory diseases.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses. Therefore, careful consideration should be given to the experimental design and dosing regimen when using N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine in lab experiments.
将来の方向性
There are several future directions for N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine research, including the development of more efficient synthesis methods, the optimization of dosing regimens for maximum efficacy and safety, and the exploration of its potential applications in other scientific fields, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine and to identify potential biomarkers for patient selection and monitoring. Overall, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has great potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.
合成法
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyaniline with phenacyl bromide, followed by the reaction of the resulting intermediate with thiourea and sodium hydroxide. The final product is obtained through a cyclization reaction with phosphorus oxychloride. This synthesis method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been extensively studied for its potential applications in various scientific fields. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In antiviral research, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In anti-inflammatory research, N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine has been shown to reduce inflammation in various animal models.
特性
CAS番号 |
6512-64-7 |
|---|---|
製品名 |
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine |
分子式 |
C16H13ClN2OS |
分子量 |
316.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methoxyphenyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13ClN2OS/c1-20-15-8-7-12(17)9-13(15)18-16-19-14(10-21-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) |
InChIキー |
ZRZRFTWTHPQCLP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=CC=C3 |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)
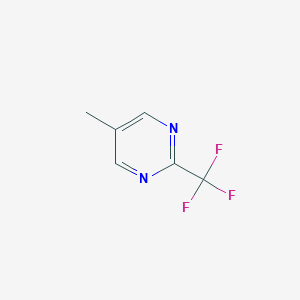
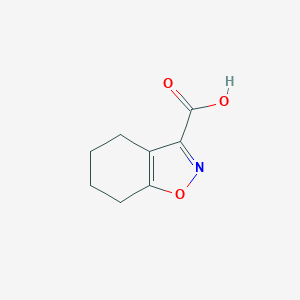
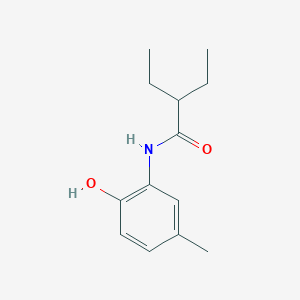
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
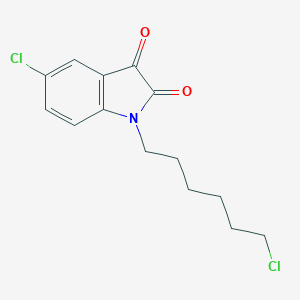
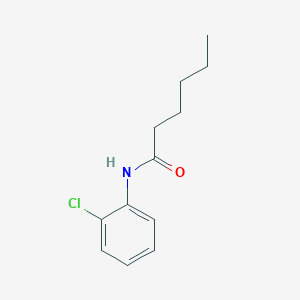
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
